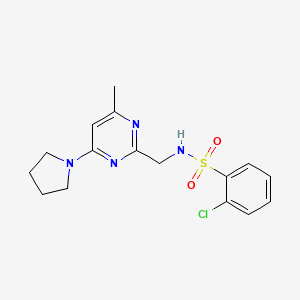
1-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17FN6O3 and its molecular weight is 396.382. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Optimization of Kinase Inhibitors
Compounds with similar structural features have been explored for their potential as kinase inhibitors. These molecules are significant in the context of drug discovery, particularly for cancer therapy, as they can interfere with specific kinases involved in the growth and spread of cancer cells. For example, the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily highlights the potential of fluorophenyl and carboxamide derivatives in contributing to the development of new anticancer agents (Schroeder et al., 2009).
Development of Antimicrobial Agents
The structural framework of the compound shares similarities with those investigated for antimicrobial properties. Research into substituted phenyl and carboxamide groups has led to the synthesis of molecules with potent antibacterial activity. These studies are crucial for identifying new therapies against resistant bacterial strains, thereby addressing one of the significant challenges in contemporary medicine (Egawa et al., 1984).
Exploration in Antiviral Research
Some derivatives of the mentioned compound have been explored for their antiviral capabilities, particularly against HIV. The structural optimization around fluorophenyl and pyrrolidine rings has been part of efforts to find effective non-nucleoside reverse transcriptase inhibitors, which are crucial for HIV treatment regimens. Such research underscores the potential of these compounds in contributing to the fight against viral diseases (Tamazyan et al., 2007).
Contributions to Material Science
Beyond biomedical applications, compounds with fluorophenyl and pyrrolidine components have been studied for their potential in material science, particularly in the synthesis of novel polymers. These polymers can have unique properties such as high thermal stability and solubility in organic solvents, making them suitable for various applications, including electronics and coatings (Hsiao et al., 1999).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O3/c1-24-19(29)26(23-22-24)16-8-4-14(5-9-16)21-18(28)12-10-17(27)25(11-12)15-6-2-13(20)3-7-15/h2-9,12H,10-11H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDGSTFDPBWFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B2769870.png)
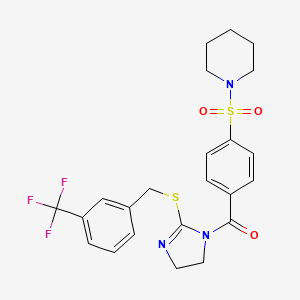
![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2769873.png)
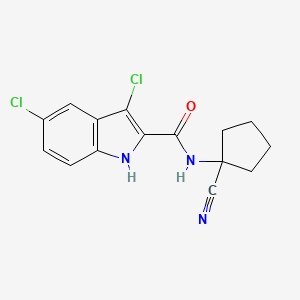
![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769877.png)
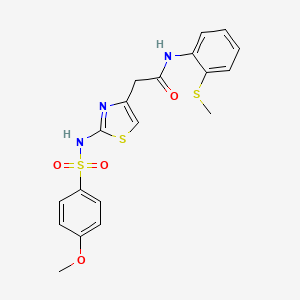
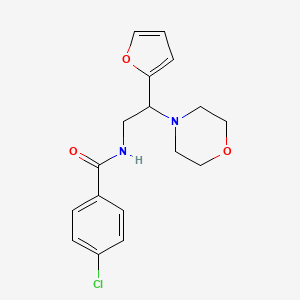
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B2769885.png)
![tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate](/img/structure/B2769886.png)
![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B2769887.png)
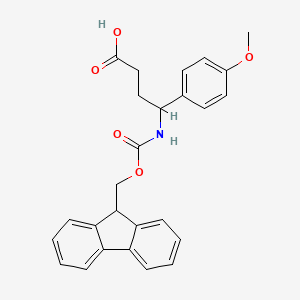

![7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2769890.png)
